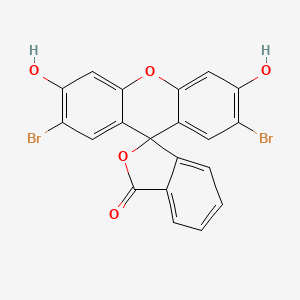

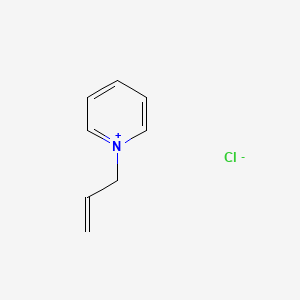

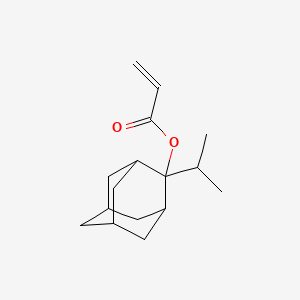

![molecular formula C22H30O5 B3188939 (8S,9S,10R,11S,13S,14S,16S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one CAS No. 2597-76-4](/img/structure/B3188939.png)

(8S,9S,10R,11S,13S,14S,16S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Übersicht

Beschreibung

This compound is a steroid with a complex structure. It has a molecular formula of C22H34O2 . It is also known as 16alpha-Hydroxyprednisolone .

Molecular Structure Analysis

The compound has a complex structure typical of steroids, with four fused rings and several chiral centers . It has a molecular weight of 330.504 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.241g/cm3, a boiling point of 532.789ºC at 760 mmHg, and a flash point of 290.094ºC . Its exact mass is 344.19900 .Wissenschaftliche Forschungsanwendungen

9α-Bromo analog of beclometasone dipropionate monohydrate

- The crystal structure of a 9α-Bromo analog of beclometasone dipropionate monohydrate, containing a 9α-Br atom in place of the 9α-Cl atom of beclometasone dipropionate monohydrate, reveals interesting molecular interactions. One six-membered ring in the structure is planar due to its 1,4-diene-3-one composition, while the other six-membered rings each have a chair conformation. This structure forms hydrogen-bonding interactions with water molecules, creating a helical chain in the crystal Ketuly, A. H. A. Hadi, & Ng, 2009.

Betamethasone-21-pentanoate methanol solvate

- The crystal structure of Betamethasone-21-pentanoate methanol solvate demonstrates how molecules of this compound are interconnected. The structure involves O—H ⋯O hydrogen bonding between the hydroxyl H atom and the carbonyl O atom, with additional connections formed through the methanol molecules acting as hydrogen-bond donors and acceptors Suitchmezian, Jess, & Näther, 2007.

Potential Biological Activity

Synthesis and structural elucidation of bioactive triorganotin(IV) derivatives of sodium deoxycholate

- The study on the synthesis of triorganotin(IV) derivatives of sodium deoxycholate revealed that these compounds demonstrate significant antifungal and anticancer activities. Particularly, the synthesized compounds showed stronger antifungal activity compared to the standard drug, Turbinafine, indicating their potential as potent antifungal agents Shaheen, Ali, Rosario, & Shah, 2014.

17βH-Periplogenin, a cardiac aglycone from the root bark of Periploca sepium Bunge

- 17βH-Periplogenin isolated from the roots of Periploca sepium Bunge, a Chinese traditional herbal medicine, forms helical chains in the crystal via O—H⋯O hydrogen bonds and weak C—H⋯O interactions. The structure's conformations and interactions provide insights into the molecular basis of its pharmacological activities Yu-wei Zhang, Bao, Wu, Chun-lei Yu, & Li, 2012.

GC-MS aided In silico molecular docking studies on the anti-sickling properties of Zanthoxylum zanthoxyloides (Lam.) Zepern. & Timler stem bark

- A study using gas chromatography-mass spectrometry and in silico molecular docking revealed compounds in Zanthoxylum zanthoxyloides with potential haemoglobin oxygen-affinity modulatory activity, indicating a role in managing sickle cell anemia Olushola-Siedoks, Ezinna Igbo, Asieba, Adiza Damola, & Igwe, 2020.

Preliminary in vitro antimicrobial screening of chemical constituents isolated from the root of Lepleae mayombensis (Meliaceae)

- The chemical constituents isolated from Leplaea mayombensis demonstrated antimicrobial activity, with one cycloartane compound exhibiting significant activity against various bacteria and fungi, supporting the traditional use of L. mayombensis in treating infectious diseases Sidjui et al., 2015.

Eigenschaften

IUPAC Name |

(8S,9S,10R,11S,13S,14S,16S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-17,19,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19+,20-,21-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYLPFCKNQAAMB-JMDSDPCGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948872 | |

| Record name | 11,17,21-Trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2597-76-4 | |

| Record name | Pregna-1,4-diene-3,20-dione, 11,17-21-trihydroxy-16-methyl-, (11beta,16beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,17,21-Trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

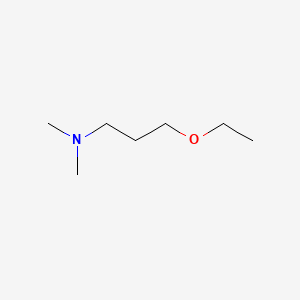

![(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B3188860.png)

![Phenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B3188873.png)

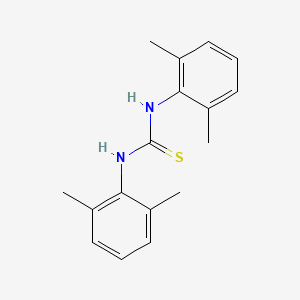

![Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B3188906.png)